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Compound of Interest

Compound Name: 4-(Methylsulfonyl)benzonitrile

Cat. No.: B1297823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of
p-Cyanophenyl methyl sulfone (also known as 4-(methylsulfonyl)benzonitrile). The
information is curated for researchers, scientists, and professionals in drug development who
require a thorough understanding of this compound's properties. This document presents
guantitative data in a structured format, details experimental methodologies, and includes a
logical workflow for physical characterization.

Core Physical and Chemical Properties

p-Cyanophenyl methyl sulfone is a solid organic compound with the chemical formula
CsH7NO:2S and a molecular weight of 181.21 g/mol .[1][2] Its structure consists of a phenyl ring
substituted with a cyano group and a methyl sulfone group at the para position.

Quantitative Physical Characteristics

A summary of the key physical properties of p-Cyanophenyl methyl sulfone is presented in the
table below for easy reference and comparison.
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Property Value Units Source(s)
Molecular Formula CsH7NO2S [1112]
Molecular Weight 181.21 g/mol [1][2]
CAS Number 22821-76-7 [1112]
) Solid, Crystalline
Physical State (2]
Powder
Melting Point 137 - 142 °C
Boiling Point
_ 385.8+34.0 °C
(Predicted)
Mass Spectrum
182.02702 m/z

(IM+H]*)

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of p-Cyanophenyl

methyl sulfone are outlined below. These protocols are standard procedures in organic

chemistry for compound characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

o Sample Preparation: A small amount of the dry, finely powdered p-Cyanophenyl methyl

sulfone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is

equipped with a heating block and a thermometer or a digital temperature sensor.

e Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid

heating can be done to get an approximate melting range. For an accurate measurement,
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the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected
melting point.

o Data Recording: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the last solid crystal melts is
recorded as the end of the melting range. For a pure compound, this range is typically

narrow.

Boiling Point Determination (Thiele Tube Method - for
liquids, adapted for high-melting solids)

Objective: To determine the boiling point of a substance. For a high-melting solid like p-
Cyanophenyl methyl sulfone, this is typically a predicted value as the compound may
decompose at its boiling point under atmospheric pressure. The following is a general protocol
for liquids.

Methodology:

o Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary
tube, sealed at one end, is inverted and placed inside the test tube with the open end
submerged in the liquid.

e Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube
containing a high-boiling point liquid (e.g., mineral oil).

» Heating and Observation: The side arm of the Thiele tube is heated gently. As the
temperature rises, air trapped in the capillary tube will bubble out. The heating is continued
until a steady stream of bubbles emerges from the capillary tube.

o Data Recording: The heat source is then removed. The liquid in the test tube will begin to
cool. The temperature at which the bubbling stops and the liquid is drawn back into the
capillary tube is recorded as the boiling point. This is the temperature at which the vapor
pressure of the substance equals the atmospheric pressure.

Solubility Determination

Objective: To determine the solubility of p-Cyanophenyl methyl sulfone in various solvents.
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Methodology:

e Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water,
ethanol, acetone, dichloromethane, hexane).

e Qualitative Assessment: A small, weighed amount of p-Cyanophenyl methyl sulfone (e.g., 10
mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL). The mixture
is agitated vigorously. Observations are made to determine if the solid dissolves completely,
partially, or not at all at room temperature.

o Quantitative Assessment (Shake-Flask Method):

An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

[e]

o

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours)
to ensure equilibrium is reached.

o

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

[¢]

The concentration of the solute in the clear solution is determined using a suitable
analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
o Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

o Sample Application: A small amount of the solid p-Cyanophenyl methyl sulfone is placed
directly onto the ATR crystal.

o Data Acquisition: The spectrum is recorded by measuring the absorption of infrared radiation
by the sample. The resulting spectrum shows absorption bands corresponding to the
vibrational frequencies of the functional groups in the molecule.

Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology (*H and 3C NMR):

Sample Preparation: A small amount of the compound (typically 5-20 mg for *H NMR, 20-50
mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR
tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be
added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the sample is
irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay
(FID) is recorded. For 3C NMR, a similar process is used, often with proton decoupling to
simplify the spectrum.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
chemical shifts, integration (for *H NMR), and coupling patterns of the signals provide
detailed information about the structure of the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.

lonization: The gaseous molecules are bombarded with a high-energy electron beam, which
causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often
corresponds to the molecular ion.

Logical Workflow for Physical Characterization
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The following diagram illustrates a logical workflow for the physical characterization of a novel
or uncharacterized solid organic compound like p-Cyanophenyl methyl sulfone.

Workflow for Physical Characterization of p-Cyanophenyl Methyl Sulfone
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Caption: Logical workflow for the physical characterization of an organic solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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